molecular formula C7H5F2NO2 B594431 Methyl 5,6-difluoropicolinate CAS No. 1214324-54-5

Methyl 5,6-difluoropicolinate

Cat. No.: B594431
CAS No.: 1214324-54-5
M. Wt: 173.119
InChI Key: UMVVQVGSJWQXQG-UHFFFAOYSA-N
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Description

Methyl 5,6-difluoropicolinate is a chemical compound with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol It is a derivative of picolinic acid, where the 5th and 6th positions on the pyridine ring are substituted with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-difluoropicolinate typically involves the esterification of 5,6-difluoropicolinic acid. One common method includes the reaction of 5,6-difluoropicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-difluoropicolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Nucleophilic Substitution: Substituted picolinates with various functional groups.

    Oxidation: 5,6-difluoropicolinic acid.

    Reduction: 5,6-difluoropicolinyl alcohol.

    Hydrolysis: 5,6-difluoropicolinic acid and methanol.

Scientific Research Applications

Methyl 5,6-difluoropicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5,6-difluoropicolinate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-fluoropicolinate
  • Methyl 6-fluoropicolinate
  • Methyl 5,6-dichloropicolinate

Uniqueness

Methyl 5,6-difluoropicolinate is unique due to the presence of two fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it distinct from its mono-fluorinated or chlorinated analogs .

Properties

CAS No.

1214324-54-5

Molecular Formula

C7H5F2NO2

Molecular Weight

173.119

IUPAC Name

methyl 5,6-difluoropyridine-2-carboxylate

InChI

InChI=1S/C7H5F2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3

InChI Key

UMVVQVGSJWQXQG-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC(=C(C=C1)F)F

Synonyms

Methyl 5,6-difluoropicolinate

Origin of Product

United States

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